molecular formula C36H54O3 B13416951 (2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl) (Z)-octadec-9-enoate

(2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl) (Z)-octadec-9-enoate

Cat. No.: B13416951
M. Wt: 538.8 g/mol
InChI Key: IMIPDPVHGGHVNH-IXTWWMPWSA-N
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Description

The compound (2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl) (Z)-octadec-9-enoate is a synthetic organic molecule characterized by its complex structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl) (Z)-octadec-9-enoate typically involves multiple steps, including the introduction of deuterium atoms and the formation of the cyclopenta[a]phenanthrene core. The process may start with the selective deuteration of precursor molecules, followed by cyclization reactions under controlled conditions. Key reagents may include deuterated solvents and catalysts that facilitate the incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and advanced purification methods like chromatography could be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl) (Z)-octadec-9-enoate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions may vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl) (Z)-octadec-9-enoate: has several applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and isotope effects.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential, particularly in drug development and metabolic studies.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl) (Z)-octadec-9-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms may influence the compound’s metabolic stability and reaction kinetics, leading to unique biological effects. Pathways involved could include enzyme inhibition or activation, receptor binding, and modulation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    (2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl) (Z)-octadec-9-enoate: can be compared to other deuterated steroids and esters, such as deuterated testosterone derivatives and deuterated fatty acid esters.

Uniqueness

The uniqueness of this compound lies in its specific deuterium incorporation, which can alter its physical and chemical properties, such as increased metabolic stability and altered reaction kinetics. These features make it valuable for studying isotope effects and developing deuterium-enriched pharmaceuticals.

Properties

Molecular Formula

C36H54O3

Molecular Weight

538.8 g/mol

IUPAC Name

(2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl) (Z)-octadec-9-enoate

InChI

InChI=1S/C36H54O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-35(38)39-29-20-22-30-28(27-29)19-21-32-31(30)25-26-36(2)33(32)23-24-34(36)37/h10-11,20,22,27,31-33H,3-9,12-19,21,23-26H2,1-2H3/b11-10-/i20D,24D2,27D

InChI Key

IMIPDPVHGGHVNH-IXTWWMPWSA-N

Isomeric SMILES

[2H]C1=CC2=C(CCC3C2CCC4(C3CC(C4=O)([2H])[2H])C)C(=C1OC(=O)CCCCCCC/C=C\CCCCCCCC)[2H]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C

Origin of Product

United States

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